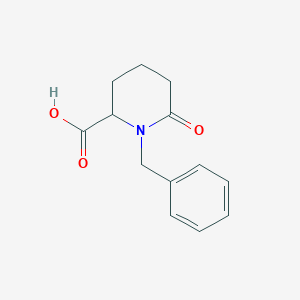

1-Benzyl-6-oxopiperidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-4-7-11(13(16)17)14(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGDIMKFAHSDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperidine Scaffolds

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the realms of synthetic chemistry and bioactive molecule design. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance. The conformational flexibility of the piperidine ring, which typically adopts a chair-like conformation, allows for the precise spatial arrangement of substituents, a critical factor in determining the biological activity and physical properties of a molecule.

In medicinal chemistry, the incorporation of a piperidine moiety can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The nitrogen atom can act as a basic center, which can be crucial for salt formation and improving solubility. Furthermore, the piperidine scaffold provides a robust framework for the introduction of various functional groups, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets.

Synthetic Methodologies and Derivatization Strategies

Strategies for Piperidinone Ring Formation

The formation of the 6-oxopiperidine core is the critical step in the synthesis of the target molecule. Various chemical transformations have been developed to achieve this, each with its own set of advantages and specific applications. These methods include classical condensation reactions, modern catalytic processes, and radical-mediated pathways.

Intramolecular cyclization stands as the most direct and common approach for assembling the piperidinone ring. This strategy involves designing a linear molecule that contains all the necessary atoms for the ring and a reactive group that can initiate the ring-closing reaction.

The condensation of glutaric anhydride (B1165640) with imines represents a classical yet effective method for constructing the piperidinone skeleton. In a relevant study, the reaction between glutaric anhydride and N-benzylidenebenzylamine was shown to produce a substituted piperidinone. researchgate.net This reaction typically requires heating in a non-polar solvent like benzene (B151609) or toluene. researchgate.net The mechanism involves the nucleophilic attack of the imine on the anhydride, leading to an intermediate that subsequently cyclizes to form the lactam ring. The initial products are often a mixture of cis and trans stereoisomers, which can be epimerized to favor the more stable trans isomer. researchgate.net

A related strategy involves the desymmetrization of meso-3-substituted glutaric anhydrides using a chiral amine, such as (S)-methylbenzylamine. mdma.ch This reaction yields amido acids with high diastereoselectivity, which can then undergo intramolecular amide alkylation to produce the desired chiral 2-piperidone. mdma.ch

Table 1: Glutaric Anhydride Condensation Approach

| Reactants | Key Transformation | Product Type | Reference |

|---|---|---|---|

| Glutaric anhydride, N-benzylidenebenzylamine | Condensation and cyclization | (+/-)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | researchgate.net |

A highly effective and specific route for the synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid utilizes a two-step sequence involving reductive amination followed by intramolecular N-acylation. researchgate.netasianpubs.org This method begins with the reaction of (S)-2-aminoadipic acid with benzaldehyde (B42025). researchgate.net

The first step is a reductive amination, where the primary amine of the aminoadipic acid reacts with benzaldehyde to form an imine intermediate. pearson.com This imine is then reduced in situ to yield N-benzyl aminoadipic acid. researchgate.netpearson.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

The resulting N-benzylated linear precursor is then subjected to conditions that promote intramolecular N-acylation (lactamization). This ring-closing step forms the stable six-membered piperidinone ring, yielding the final target compound, (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, also known as N-benzyl 6-oxopipecolic acid. researchgate.net This synthetic route provides excellent control over the stereochemistry at the C2 position, derived from the enantiopure starting material. researchgate.netasianpubs.org

Table 2: Reductive Amination / N-Acylation Synthesis

| Step | Reactants | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| 1. Reductive Amination | (S)-2-aminoadipic acid, Benzaldehyde | N-benzyl aminoadipic acid | Forms the N-benzyl bond | researchgate.net |

Radical cyclization offers a powerful alternative for constructing piperidine (B6355638) rings under mild conditions. nih.gov These reactions proceed through radical intermediates and are initiated by various methods, including the use of radical initiators like AIBN with tris(trimethylsilyl)silane (B43935) (TTMSS) or photoredox catalysis. nih.govbeilstein-journals.org For the formation of a piperidinone ring, a typical strategy would involve the cyclization of a nitrogen-centered or carbon-centered radical onto a suitably positioned multiple bond. wikipedia.org

For example, an N-substituted haloalkenyl amine can undergo a radical-mediated 6-endo or 5-exo cyclization. nih.gov While 5-exo cyclizations are generally favored according to Baldwin's rules, specific substrate geometries or catalytic systems can promote the formation of the six-membered piperidine ring. nih.gov Cobalt(II) catalysts have been employed for the intramolecular cyclization of linear amino-aldehydes to generate piperidines. nih.gov Similarly, photoredox catalysis can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to furnish complex spiropiperidines. nih.gov Although not explicitly reported for 1-benzyl-6-oxopiperidine-2-carboxylic acid, these methods represent a viable synthetic approach to the core structure.

Transition metal catalysis provides a diverse and efficient toolkit for the synthesis of heterocyclic compounds, including piperidinones. Various metals, such as palladium, gold, and cobalt, have been shown to catalyze the intramolecular cyclization reactions needed to form the piperidine ring. nih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysts are well-known for mediating a range of cyclization reactions. For instance, the enantioselective 6-exo aza-Heck cyclization can be used to form substituted piperidines from appropriate acyclic precursors. nih.gov

Gold(I)-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for activating alkynes and allenes toward nucleophilic attack. Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes can lead to the formation of polysubstituted alkylidene piperidines. nih.gov

Cobalt-Catalyzed Cyclizations: As mentioned in the context of radical pathways, cobalt(II) complexes can catalyze the intramolecular radical cyclization of amino-aldehydes, providing an effective route to various piperidines. nih.gov

These metal-catalyzed methods offer advantages in terms of efficiency, selectivity (including stereoselectivity), and functional group tolerance, making them attractive for the synthesis of complex piperidinone derivatives.

The aza-Michael reaction, which involves the conjugate addition of an amine to an electron-deficient alkene, is a fundamental carbon-nitrogen bond-forming reaction. frontiersin.orgnih.gov When applied in an intramolecular fashion, it can serve as a key step in the synthesis of N-heterocycles. The strategy for forming a piperidinone ring would involve a precursor containing both an amine nucleophile and a Michael acceptor (e.g., an α,β-unsaturated ester or ketone) separated by a suitable tether.

Base- or acid-catalyzed cyclization of such precursors can lead to the formation of substituted piperidinones. mun.ca However, the intramolecular aza-Michael reaction to form six-membered rings can be challenging, and its success is often dependent on the specific substrate and the absence of competing side reactions. mun.ca In some cases, the aza-Michael addition is part of a cascade or tandem reaction sequence, where the initial addition triggers a subsequent cyclization to efficiently construct the heterocyclic ring in a single operation. frontiersin.orgnih.gov

Table 3: Summary of Intramolecular Cyclization Strategies

| Methodology | General Precursor | Key Features |

|---|---|---|

| Glutaric Anhydride Condensation | Amine/Imine + Glutaric Anhydride | Classical method, forms two C-N/C-C bonds |

| Reductive Amination/N-Acylation | Amino diacid + Aldehyde | Stepwise, excellent stereocontrol from chiral pool |

| Radical Cyclization | Unsaturated halo-amine/aldehyde | Mild conditions, high functional group tolerance |

| Metal-Catalyzed Cyclization | Unsaturated amine/amide | High efficiency and selectivity (chemo-, regio-, stereo-) |

Intramolecular Cyclization Approaches

Acid-Catalyzed Cyclization Processes

The formation of the δ-lactam ring in this compound can be achieved through the intramolecular cyclization of its acyclic precursor, N-benzyl-2-aminoadipic acid. This transformation is often facilitated by the use of acid catalysts, which activate the carboxylic acid group towards nucleophilic attack by the secondary amine.

One notable approach involves the evaluation of enantiopure N-benzyl-6-oxopipecolic acid under π-cationic cyclization conditions. rsc.org Various acid systems have been explored for this purpose, including thionyl chloride in combination with aluminum chloride (SOCl₂/AlCl₃), polyphosphoric acid (PPA), and Eaton's reagent (methanesulfonic acid and phosphorus pentoxide). rsc.org While the SOCl₂/AlCl₃ combination has shown superiority in terms of reaction yields for related transformations, the use of PPA and Eaton's reagent also proves effective. rsc.org These strong acid conditions promote the intramolecular N-acylation, leading to the formation of the desired 6-oxopiperidine ring structure. The reaction likely proceeds through the formation of a highly reactive acylium ion or a mixed anhydride, which is then readily attacked by the nitrogen atom to close the ring.

Chiral Synthesis and Enantioselective Routes

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral piperidine moieties in pharmaceuticals. nih.gov Several strategies have been developed to achieve high levels of stereocontrol, including asymmetric induction, the use of enantiopure precursors, diastereoselective methods, and enantiomeric resolution.

Asymmetric Induction in Cyclization Reactions

Asymmetric induction in the synthesis of piperidine derivatives can be achieved by employing chiral auxiliaries or catalysts during the cyclization step. While specific studies on asymmetric induction during the cyclization to form this compound are not extensively detailed in the reviewed literature, the general principles of asymmetric synthesis are applicable. For instance, radical reactions on pyrrolidines and piperidines carrying chiral auxiliaries on the nitrogen atom have been investigated to control stereochemistry at the 2-position. rsc.org Such strategies aim to create a chiral environment that favors the formation of one enantiomer over the other during the ring-forming step. In the context of the target molecule, this could involve the cyclization of a prochiral precursor in the presence of a chiral acid catalyst or with a covalently attached chiral auxiliary that is later removed.

Enantiopure Precursors from Natural Amino Acids (e.g., (S)-2-aminoadipic acid)

A highly effective and common strategy for obtaining enantiomerically pure this compound is through the use of a chiral pool precursor, namely (S)-2-aminoadipic acid. rsc.org This natural α-amino acid provides a readily available source of chirality. The synthesis involves a two-step sequence starting with the reductive amination of (S)-2-aminoadipic acid with benzaldehyde. This reaction forms N-benzyl-(S)-2-aminoadipic acid. Subsequent intramolecular N-acylation, or cyclization, of this intermediate yields the desired (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid. rsc.org This substrate-controlled approach ensures that the stereochemistry at the C2 position is retained from the starting amino acid, leading to the formation of the corresponding (S)-enantiomer of the final product.

| Starting Material | Reagents | Intermediate | Final Product |

| (S)-2-aminoadipic acid | 1. Benzaldehyde, Reductive Amination | N-benzyl-(S)-2-aminoadipic acid | (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid |

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. For this compound, this would involve the introduction of additional substituents on the piperidine ring with a specific spatial orientation relative to the existing chiral center at C2. While specific diastereoselective syntheses for this exact compound are not extensively documented in the provided sources, general methodologies for the diastereoselective synthesis of substituted piperidines are well-established. aalto.fi These methods often rely on the stereodirecting influence of the existing chiral center or the use of chiral reagents and catalysts to control the approach of incoming reactants. For example, the diastereoselective transformation of α,β-didehydroglutamates into 6-oxoperhydropyridazine-3-carboxylic acid derivatives, a related class of cyclic amino acid derivatives, has been reported. whiterose.ac.uk Such strategies could potentially be adapted to introduce substituents at various positions on the this compound scaffold with high diastereomeric purity.

Enantiomeric Resolution Techniques

When a racemic mixture of this compound is synthesized, enantiomeric resolution can be employed to separate the two enantiomers. This can be achieved through classical resolution or by chromatographic methods.

Classical Resolution: This technique involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. researchgate.netnih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to remove the chiral resolving agent. Common chiral resolving agents for acidic compounds include alkaloids like brucine (B1667951) and chiral amines such as (R)- or (S)-1-phenylethylamine. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. niscpr.res.in This method has been successfully applied to the resolution of structurally related δ-lactams. rsc.org For this compound, a suitable chiral column would be selected to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for their isolation in high enantiomeric purity. niscpr.res.innih.govsielc.comsielc.com

| Resolution Technique | Principle | Key Steps |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. researchgate.netnih.gov | 1. Reaction with a chiral amine. 2. Fractional crystallization of diastereomers. 3. Liberation of the pure enantiomer. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rsc.orgniscpr.res.in | 1. Injection of the racemic mixture onto a chiral column. 2. Elution with a suitable mobile phase. 3. Collection of separated enantiomer fractions. |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot procedure for the synthesis of this compound from simple precursors is not explicitly detailed in the reviewed literature, the synthesis of related piperidone and piperazine (B1678402) structures has been achieved through such methodologies. rsc.orgresearchgate.netmdpi.com For instance, the synthesis of N-substituted piperidones can be accomplished via one-pot three-component methods. researchgate.net A hypothetical one-pot synthesis of this compound could involve the condensation of benzaldehyde, a suitable four-carbon synthon, and an amino acid derivative in a single pot, followed by an in-situ cyclization. However, the development of such a highly convergent and stereocontrolled one-pot process for this specific target molecule remains an area for further investigation.

Derivatization and Functional Group Transformations

The carboxylic acid functional group is a versatile handle for derivatization, most commonly through esterification and amide bond formation. These transformations are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic and cost-effective approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Alternative mild conditions can also be employed, such as using a macroporous polymeric acid catalyst or a dried cation-exchange resin like Dowex H+ in the presence of sodium iodide (NaI), which can facilitate esterification at room temperature for some substrates. nih.gov

Table 1: Potential Esters via Fischer Esterification of this compound

| Alcohol (R-OH) | Resulting Ester Name | Ester Structure (R group) |

| Methanol | Methyl 1-benzyl-6-oxopiperidine-2-carboxylate | -CH₃ |

| Ethanol | Ethyl 1-benzyl-6-oxopiperidine-2-carboxylate | -CH₂CH₃ |

| Propan-1-ol | Propyl 1-benzyl-6-oxopiperidine-2-carboxylate | -(CH₂)₂CH₃ |

| Butan-1-ol | Butyl 1-benzyl-6-oxopiperidine-2-carboxylate | -(CH₂)₃CH₃ |

| Benzyl (B1604629) alcohol | Benzyl 1-benzyl-6-oxopiperidine-2-carboxylate | -CH₂C₆H₅ |

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. fishersci.co.uk Direct condensation with an amine is generally not feasible due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk A wide array of coupling reagents has been developed for this purpose. growingscience.comnih.gov Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to form a highly reactive O-acylisourea intermediate. fishersci.co.uk The efficiency of these couplings can be enhanced by the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective, particularly for coupling with less reactive or sterically hindered amines. growingscience.com

Table 2: Potential Amides via Amine Coupling with this compound

| Amine (R-NH₂) | Coupling Reagent Example | Resulting Amide Name |

| Ammonia | EDC/HOBt | 1-Benzyl-6-oxopiperidine-2-carboxamide |

| Methylamine | HATU/DIPEA | 1-Benzyl-N-methyl-6-oxopiperidine-2-carboxamide |

| Aniline | EDC/DMAP/HOBt (cat.) nih.gov | 1-Benzyl-N-phenyl-6-oxopiperidine-2-carboxamide |

| Benzylamine | DCC/DMAP | N,1-Dibenzyl-6-oxopiperidine-2-carboxamide |

| Piperidine | HATU/DIPEA | 1-Benzyl-2-(piperidin-1-ylcarbonyl)piperidin-6-one |

Modification of the piperidine ring itself, beyond the existing functional groups, offers a pathway to novel structures. The term "side chain" here refers to the C3, C4, and C5 positions of the heterocyclic ring. Functionalization at these positions can be challenging but provides access to analogs with altered stereochemistry and substitution patterns.

One potential strategy involves the generation of an enolate from the lactam carbonyl. Deprotonation at the C5 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would form an enolate anion. This nucleophilic intermediate could then, in principle, be reacted with various electrophiles, such as alkyl halides, to introduce a substituent at the C5 position. The stereochemical outcome of such alkylations can be influenced by the reaction conditions and substrate. While this is a common strategy for ketones, researchgate.net its application to this specific lactam system would require empirical investigation.

Another approach for modifying the piperidine core involves C-H functionalization, a modern synthetic strategy that aims to directly convert C-H bonds into C-C or C-X bonds. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective functionalization of piperidine derivatives at the C2, C3, and C4 positions, with the outcome often controlled by the choice of N-protecting group and catalyst. nih.govresearchgate.net Applying such a methodology to this compound could potentially introduce new substituents at the C3 or C4 positions, although the existing substitution pattern would likely influence the regioselectivity.

The N-benzyl group serves as a common protecting group for the lactam nitrogen but also represents a point of modification. The most direct derivatization strategy at this position involves a deprotection-realkylation sequence.

N-Debenzylation: The benzyl group can be readily cleaved under catalytic hydrogenolysis conditions. researchgate.netresearchgate.net This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). nih.gov Alternatively, transfer hydrogenolysis using a hydrogen donor like ammonium formate (B1220265) in the presence of Pd/C can also be effective. sciencemadness.org This deprotection step yields the parent compound, 6-oxopiperidine-2-carboxylic acid, nih.govcymitquimica.com which possesses a secondary amide.

Re-alkylation/Acylation: The resulting secondary amide nitrogen can be subsequently functionalized by reaction with a variety of electrophiles. N-alkylation can be achieved by treating the debenzylated compound with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. N-acylation can be similarly accomplished using acyl chlorides or anhydrides to introduce new acyl groups. This two-step sequence allows for the replacement of the benzyl group with a wide array of other substituents, providing a powerful tool for structure-activity relationship studies.

Table 3: N-Substitution via Debenzylation-Realkylation Strategy

| Step 1: Debenzylation Reagent | Intermediate | Step 2: Electrophile | Final Product Name |

| H₂/Pd/C | 6-Oxopiperidine-2-carboxylic acid | Methyl iodide (CH₃I) | 1-Methyl-6-oxopiperidine-2-carboxylic acid |

| H₂/Pd/C | 6-Oxopiperidine-2-carboxylic acid | Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-6-oxopiperidine-2-carboxylic acid |

| H₂/Pd/C | 6-Oxopiperidine-2-carboxylic acid | Allyl bromide (CH₂=CHCH₂Br) | 1-Allyl-6-oxopiperidine-2-carboxylic acid |

| H₂/Pd/C | 6-Oxopiperidine-2-carboxylic acid | Acetyl chloride (CH₃COCl) | 1-Acetyl-6-oxopiperidine-2-carboxylic acid |

| H₂/Pd/C | 6-Oxopiperidine-2-carboxylic acid | Benzoyl chloride (C₆H₅COCl) | 1-Benzoyl-6-oxopiperidine-2-carboxylic acid |

Advanced Structural Characterization and Conformational Elucidation

X-ray Crystallography Studies

Single-crystal X-ray diffraction analysis has provided a definitive and high-resolution view of the solid-state structure of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid, revealing critical details about its stereochemistry, conformation, and the interactions governing its crystal lattice.

Determination of Absolute and Relative Stereoconfigurations

X-ray crystallography studies have unequivocally established the absolute stereochemistry of the chiral center at the C2 position of the piperidine (B6355638) ring as the (S)-configuration. researchgate.netasianpubs.orgasianpubs.org The analysis of the crystal structure of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid, with the chemical formula C₁₃H₁₅NO₃, shows that the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule per asymmetric unit. researchgate.netasianpubs.orgasianpubs.org

The unit cell parameters have been determined as follows:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | P2₁2₁2₁ | 8.1384(3) | 10.5953(3) | 14.1104(3) | 90 | 90 | 90 |

Table 1: Crystal data and structure refinement for (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid. researchgate.netasianpubs.orgasianpubs.org

Analysis of Piperidine Ring Conformations (e.g., Chair Conformation)

The six-membered piperidine ring is a central feature of the molecule's conformation. X-ray diffraction data confirms that the piperidine ring adopts a stable chair conformation in the solid state. researchgate.netasianpubs.orgasianpubs.org This is the most energetically favorable conformation for saturated six-membered rings, minimizing steric and torsional strain.

Intermolecular and Intramolecular Hydrogen Bonding Patterns and Crystal Packing

The crystal packing of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid is primarily governed by a network of hydrogen bonds. The structure reveals the presence of strong intermolecular O-H···O hydrogen bonds, which link the molecules together. researchgate.netasianpubs.orgasianpubs.org In addition to these strong interactions, weaker C-H···O intramolecular interactions are also observed, which contribute to the stability of the molecular conformation. researchgate.netasianpubs.orgasianpubs.org These hydrogen bonding patterns result in the formation of one-dimensional chains within the crystal structure. asianpubs.org

Spectroscopic Techniques for Elucidating Stereochemistry and Conformation

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming the structure and providing insights into the molecule's conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Insights

The structure of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid has been confirmed by various spectral methods, including ¹H and ¹³C NMR spectroscopy, alongside two-dimensional techniques such as HMBC, HSQC, COSY, and TOCSY. asianpubs.org Although the primary research articles confirm the use of these powerful techniques to establish the molecular structure, the detailed spectral data and specific chemical shift assignments that would allow for an in-depth analysis of the conformational dynamics in solution are not extensively reported in the available literature. Such data would be instrumental in comparing the solution-state conformation with the solid-state structure determined by X-ray crystallography and for a more detailed stereochemical assignment based on coupling constants and nuclear Overhauser effects.

Vibrational Spectroscopy (e.g., FT-IR) for Structural Features

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint." For 1-Benzyl-6-oxopiperidine-2-carboxylic acid, the spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the carboxylic acid group, the δ-lactam ring, the N-benzyl substituent, and the piperidine skeleton.

The analysis of the FT-IR spectrum allows for the confirmation of key structural features. The presence of a carboxylic acid is typically confirmed by a very broad O-H stretching band, which often overlaps with C-H stretching vibrations, and a sharp, strong carbonyl (C=O) stretching band. spectroscopyonline.com The δ-lactam, a six-membered cyclic amide, also possesses a carbonyl group whose absorption frequency is sensitive to ring strain and substitution. The N-benzyl group introduces vibrations characteristic of both the aromatic ring and the methylene (-CH2-) bridge.

Key expected vibrational modes for this compound are detailed in the table below. These assignments are based on established group frequency ranges for similar functional groups found in organic molecules. spectroscopyonline.comresearchgate.nettheaic.orgmdpi.com

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300-2500 | Carboxylic Acid | O-H stretch (H-bonded) | Broad, Strong |

| 3100-3000 | Aromatic/Alkene | C-H stretch | Medium |

| 2950-2850 | Alkane | C-H stretch (piperidine ring, -CH₂-) | Medium |

| ~1730-1700 | Carboxylic Acid | C=O stretch | Strong |

| ~1680-1650 | δ-Lactam (Amide) | C=O stretch (Amide I band) | Strong |

| 1600, 1475 | Aromatic Ring | C=C stretch | Medium, Variable |

| ~1420 | Carboxylic Acid | O-H in-plane bend | Medium |

| ~1320-1210 | Carboxylic Acid | C-O stretch | Strong |

| ~960-900 | Carboxylic Acid | O-H out-of-plane bend | Broad, Medium |

High-Resolution Mass Spectrometry (HRMS) for Confirmation of Synthetic Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the definitive confirmation of synthetic products. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units or 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental formula, serving as a primary method for verifying its identity.

For this compound, the molecular formula is C₁₃H₁₅NO₃. HRMS analysis would be used to verify this composition by comparing the experimentally measured mass of the molecular ion to its calculated theoretical exact mass. The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion, often observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. The close agreement between the observed and calculated mass provides strong evidence for the successful synthesis of the target compound.

Further structural confirmation can be obtained from fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, where characteristic losses, such as the benzyl (B1604629) group (C₇H₇) or the carboxyl group (COOH), would be expected.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Theoretical Monoisotopic Mass | 233.1052 Da |

| Expected m/z for [M+H]⁺ | 234.1125 Da |

| Expected m/z for [M+Na]⁺ | 256.0944 Da |

| Expected m/z for [M-H]⁻ | 232.0979 Da |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure, determine molecular geometries, and calculate binding energies. mdpi.com For 1-Benzyl-6-oxopiperidine-2-carboxylic acid, such studies would typically involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting the molecule's chemical reactivity and its potential role as an electron donor or acceptor.

Furthermore, the molecular electrostatic potential (MESP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com The MESP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas, such as near the oxygen atoms of the carboxyl and carbonyl groups) and blue regions indicating positive potential (electron-poor areas, such as near the acidic proton of the carboxylic acid).

Detailed research findings on the electronic structure and energetics of this compound are not extensively available in the current scientific literature. However, the known reactivity of its functional groups—the carboxylic acid, the lactam, and the benzyl (B1604629) group—can be rationalized by the expected electronic properties derived from these computational methods.

Conformational Analysis using Density Functional Theory (DFT)

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. Density Functional Theory (DFT) is a widely used computational method for performing conformational searches and optimizing molecular geometries due to its balance of accuracy and computational cost. mdpi.com

For this compound, experimental evidence from X-ray diffraction studies has provided a solid-state conformation of the molecule. researchgate.netasianpubs.orgasianpubs.org These studies reveal that the piperidine (B6355638) ring adopts a chair conformation. researchgate.netasianpubs.orgasianpubs.org The mean plane of this piperidine ring forms a dihedral angle of 61.10(9)° with the planar benzyl ring. researchgate.netasianpubs.orgasianpubs.org

A comprehensive DFT-based conformational analysis would explore the potential energy surface of the molecule in the gas phase or in solution to identify other low-energy conformers. This would involve systematically rotating the rotatable bonds, such as the bond connecting the benzyl group to the nitrogen atom and the bond connecting the carboxylic acid group to the piperidine ring. The results of such an analysis would provide insights into the flexibility of the molecule and the relative populations of different conformers under various conditions.

While the solid-state conformation is well-characterized, detailed DFT studies on the full conformational landscape of this compound in different environments are not readily found in the published literature.

| Parameter | Value | Source |

| Piperidine Ring Conformation | Chair | researchgate.netasianpubs.orgasianpubs.org |

| Dihedral Angle (Piperidine Ring to Benzyl Ring) | 61.10(9)° | researchgate.netasianpubs.orgasianpubs.org |

Prediction and Analysis of Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the crystal packing of a molecule and its interactions with biological targets. These interactions, though weaker than covalent bonds, are vital for molecular recognition and self-assembly.

Crystal structure analysis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid has shown that the crystal packing is governed by strong intermolecular O-H···O hydrogen bonds. researchgate.netasianpubs.orgasianpubs.org Additionally, weak intramolecular C-H···O interactions have been observed. researchgate.netasianpubs.orgasianpubs.org

Computational methods can provide a more detailed understanding of these interactions. The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing and characterizing noncovalent interactions in real space. mdpi.com This method is based on the electron density and its derivatives, and it can distinguish between different types of interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. mdpi.com Green areas on an RDG isosurface, for example, indicate the presence of weak interactions. mdpi.com

A detailed computational analysis of the noncovalent interactions in this compound using methods like NCI or Quantum Theory of Atoms in Molecules (QTAIM) has not been specifically reported in the literature. However, the experimental crystal structure provides clear evidence for the importance of hydrogen bonding in its solid-state assembly.

| Interaction Type | Nature | Source |

| O-H···O | Strong, Intermolecular | researchgate.netasianpubs.orgasianpubs.org |

| C-H···O | Weak, Intramolecular | researchgate.netasianpubs.orgasianpubs.org |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

For this compound, computational studies could be employed to investigate various reactions, such as the synthesis of the molecule itself or its subsequent transformations. For instance, the intramolecular N-acylation of N-benzyl aminoadipic acid to form the 6-oxopipecolinic acid core could be modeled to understand the energetics of the cyclization step. researchgate.net

Currently, there are no specific computational studies in the published literature that elucidate the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and provide insights into its flexibility and its interactions with its environment, such as a solvent or a biological membrane. nih.govresearchgate.net

An MD simulation of this compound in an aqueous environment could reveal the accessible conformations of the molecule in solution and the timescale of transitions between them. This would complement the static picture provided by DFT calculations and X-ray crystallography. Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, such as water or potential binding partners. nih.gov

No molecular dynamics simulations specifically focused on this compound have been reported in the scientific literature to date. Such studies would be beneficial for a more complete understanding of its dynamic behavior and its interactions in a biological context.

Reaction Mechanisms and Mechanistic Investigations

Detailed Investigation of Cyclization Mechanisms

The formation of the 6-oxopiperidine ring, a core structural feature of 1-Benzyl-6-oxopiperidine-2-carboxylic acid, is primarily achieved through intramolecular cyclization. A key synthetic route involves the intramolecular N-acylation of N-benzyl aminoadipic acid. researchgate.net This process is a subtype of nucleophilic acyl substitution, where the secondary amine attacks the terminal carboxylic acid group (or an activated form of it), leading to the formation of the cyclic amide (lactam) and the elimination of water.

The mechanism proceeds as follows:

Activation of the Carboxylic Acid: The terminal carboxylic acid of the N-benzyl aminoadipic acid precursor is typically activated to create a better leaving group than -OH. This can be achieved using various reagents.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-benzyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxyl group.

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

Ring Closure and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, resulting in the formation of the six-membered lactam ring.

This synthetic approach directly establishes the piperidone core of the target molecule. researchgate.net

Table 1: Key Steps in Intramolecular N-Acylation Cyclization

| Step | Description | Key Intermediates/Species |

|---|---|---|

| 1 | Activation of terminal carboxyl group | Activated N-benzyl aminoadipic acid |

| 2 | Intramolecular nucleophilic attack by the amine | Tetrahedral intermediate |

| 3 | Collapse of intermediate and elimination | This compound |

Nucleophilic Acyl Substitution Pathways in Derivative Formation

The carboxylic acid moiety at the C2 position of this compound is a key site for the formation of derivatives, primarily through nucleophilic acyl substitution reactions. libretexts.orgyoutube.com This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. masterorganicchemistry.com The general mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org

Ester Formation (Fischer Esterification): When this compound is treated with an alcohol in the presence of an acid catalyst, an ester is formed. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Alcohol: The alcohol molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product. masterorganicchemistry.com

Amide Formation: The synthesis of amides from this compound requires reaction with an amine. Direct reaction is often difficult and may require high temperatures or the use of coupling agents. libretexts.orgkhanacademy.org Using activating agents like thionyl chloride (to form an acid chloride) or carbodiimides (e.g., DCC) converts the -OH into a better leaving group, facilitating the nucleophilic attack by the amine. nih.govyoutube.com The pathway follows the characteristic addition-elimination sequence of nucleophilic acyl substitution. youtube.com

Radical-Mediated Processes and Hydrogen Atom Transfer

While ionic pathways like nucleophilic substitution are common, radical-mediated processes represent an alternative for the functionalization of piperidine (B6355638) rings. These reactions involve intermediates with unpaired electrons and often proceed through chain mechanisms. Although not specifically detailed for this compound, general principles of radical chemistry can be applied.

One potential pathway involves the abstraction of a hydrogen atom from one of the C-H bonds on the piperidine ring to form a carbon-centered radical. acs.org This process, known as Hydrogen Atom Transfer (HAT), is a key step in many C-H functionalization reactions. acs.orgmdpi.comresearchgate.net The site of HAT is influenced by the stability of the resulting radical; for instance, abstraction at a position alpha to the nitrogen atom can be favored. Once formed, this radical intermediate can undergo various reactions, such as addition to an alkene or reaction with a radical trap.

Radical cyclization is a powerful method for forming ring structures and is relevant to the synthesis of substituted piperidines. nih.govnih.govbirmingham.ac.uk For example, a 6-exo radical cyclization of a suitably designed acyclic precursor can be used to construct the piperidine core. birmingham.ac.uk These reactions are typically initiated by generating a radical which then attacks an internal double or triple bond, followed by a termination step. princeton.edu

Rearrangement Reactions and Intramolecular Catalysis

Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. While there are no prominent rearrangement reactions documented specifically for this compound itself, related structures can undergo such transformations. For instance, the benzilic acid rearrangement occurs in 1,2-diketones, converting them to α-hydroxy carboxylic acids under basic conditions. wikipedia.orglibretexts.org If a derivative of this compound were synthesized to contain a 1,2-dicarbonyl moiety, it could potentially undergo this type of rearrangement. The mechanism involves nucleophilic attack by a hydroxide (B78521) ion on one ketone, followed by a 1,2-migration of an adjacent group to the second carbonyl. libretexts.org

Intramolecular catalysis can play a role in the formation or transformation of the molecule. In the cyclization to form the lactam ring, the proximity of the reacting amine and carboxylic acid groups, enforced by the molecular backbone, is a form of intramolecular assistance that greatly accelerates the reaction compared to its intermolecular counterpart.

Principles of Stereochemical Control and Stereoselectivity in Reactions

The synthesis of this compound can be performed stereoselectively. The stereochemistry of the final product is often dictated by the chirality of the starting materials. For example, the synthesis of the (S)-enantiomer is achieved by starting with (S)-2-aminoadipic acid. researchgate.net In this substrate-controlled reaction, the pre-existing stereocenter at the C2 position is retained throughout the synthetic sequence, leading to the formation of the enantiomerically pure product.

The stereochemical outcome of reactions is determined by the transition state energies of the competing pathways. In the intramolecular N-acylation cyclization, the conformation of the acyclic precursor during the ring-closing step dictates the stereochemistry of the newly formed ring. Non-enzymatic, intramolecular transfer of amino acids has been shown to be stereoselective, which provides a basis for understanding how chirality can be transferred during reactions. nih.gov

In other related piperidine syntheses, such as radical cyclizations, stereoselectivity is achieved by controlling the geometry of the cyclizing radical. For instance, 6-exo cyclizations can proceed through chair-like transition states, where substituents preferentially occupy equatorial positions to minimize steric strain, leading to the formation of specific diastereomers. birmingham.ac.uk

Table 2: Factors Influencing Stereochemical Control

| Principle | Description | Example Application |

|---|---|---|

| Substrate Control | The stereochemistry of the starting material dictates the stereochemistry of the product. | Use of (S)-2-aminoadipic acid to synthesize (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid. researchgate.net |

| Transition State Geometry | The relative energies of different transition states lead to the preferential formation of one stereoisomer. | Preferential formation of cis/trans isomers in radical cyclizations via chair-like transition states. birmingham.ac.uk |

| Chiral Catalysis | An external chiral catalyst or reagent directs the formation of a specific enantiomer or diastereomer. | Asymmetric hydrogenations or alkylations in related N-heterocycle syntheses. |

Applications in Chemical Biology and Advanced Synthetic Design

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and receptor selectivity. nih.gov The incorporation of non-canonical amino acids is a key strategy in peptidomimetic design to overcome the limitations of natural peptides as therapeutic agents. uminho.pt

1-Benzyl-6-oxopiperidine-2-carboxylic acid serves as an effective constrained amino acid surrogate. Its piperidine (B6355638) ring, which typically adopts a rigid chair conformation, restricts the conformational freedom of the peptide backbone when incorporated into a sequence. asianpubs.orgresearchgate.net This structural rigidity is highly desirable for designing molecules that can adopt specific, well-defined secondary structures. nih.gov

The use of such constrained building blocks, particularly those based on azacyclic scaffolds, is a recognized strategy for locking a polyamide backbone into specific orientations that can mimic natural secondary structures like β-turns. mdpi.com Beta-turns are crucial for molecular recognition processes, including peptide-protein and peptide-receptor interactions. By replacing a natural amino acid with a rigid surrogate like this compound, chemists can induce a turn-like conformation in the peptide chain, thereby creating a peptidomimetic with a predetermined three-dimensional shape. This approach is fundamental in designing molecules with high affinity and specificity for biological targets. Other cyclic, Cα-tetrasubstituted amino acids, such as the related 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), have been shown to be effective promoters of beta-turns and helical structures in peptides. nih.gov

| Constrained Surrogate Class | Example | Induced Secondary Structure | Reference |

|---|---|---|---|

| Piperidine-based Amino Acids | This compound | β-Turn, Helical Conformations | mdpi.comnih.gov |

| Cycloalkane Amino Acids | 1-Aminocyclopentane-1-carboxylic acid (Ac5c) | γ-Turn Conformations | uminho.pt |

| Azabicyclo[X.Y.0]alkanone Amino Acids | Indolizidinone Amino Acids | β-Turn Mimics | mdpi.com |

| Spin-Labeled Piperidine Amino Acids | TOAC | β-Turn, 310/α-Helix | nih.gov |

The integration of this compound into a growing peptide chain is typically achieved using standard solid-phase peptide synthesis (SPPS) methodologies. nih.gov This technique allows for the sequential addition of amino acids to a solid support, enabling the efficient construction of complex peptide sequences.

For non-canonical amino acids like this compound, the process involves using the N-terminally protected form, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. This protected building block can then be coupled to the free amine of the resin-bound peptide using standard coupling reagents. Research has demonstrated that similar piperidine-based amino acids can be effectively incorporated into internal positions of peptide sequences using automated Fmoc chemistry. nih.gov Specialized strategies may be employed, such as protecting the ε-amino group of a lysine (B10760008) residue with a selectively removable group, to allow for the specific attachment of the carboxylic acid moiety of a specialized building block to the peptide side chain while it is still anchored to the resin. csic.es

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Enantiomerically pure amino acids are highly valued as versatile chiral building blocks in organic synthesis. arkat-usa.org (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid can be synthesized from (S)-2-aminoadipic acid, highlighting its origin from the chiral pool. researchgate.net Similarly, the (R)-enantiomer is accessible from (R)-α-aminoadipic acid, which is available as a large-scale side product from the enzymatic cleavage of Cephalosporin C. arkat-usa.orgumich.edu

The use of such compounds in "chiral pool synthesis" allows for the creation of complex molecules with a defined stereochemistry. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product, avoiding the need for asymmetric synthesis or chiral resolution steps. As a chiral carboxylic acid, this compound serves as a key intermediate for the synthesis of a variety of enantiomerically pure compounds, including derivatives of pipecolic acid and other heterocyclic structures that are themselves valuable scaffolds for drug development. arkat-usa.org

Development of Enzyme Inhibitors and Related Bioactive Scaffolds

The rigid piperidine framework is a common feature in many bioactive molecules and serves as a robust scaffold for the design of enzyme inhibitors. researchgate.netnih.gov Pipecolic acid derivatives, in particular, are recognized as important starting materials for a range of synthetic drugs. researchgate.net

Substance P is a neuropeptide that belongs to the tachykinin family and is involved in neuroinflammation, pain transmission, and smooth muscle contraction through its interaction with the neurokinin-1 (NK-1) receptor. nih.gov The development of antagonists for this receptor is a significant area of pharmaceutical research.

The design of peptide-based antagonists often relies on introducing conformational constraints to mimic the receptor-bound "bioactive" conformation of the natural ligand. The rigid scaffold of this compound is ideally suited for this purpose. By incorporating it into analogues of Substance P, researchers can create conformationally restricted peptidomimetics. These analogues can be designed to present key binding residues in a specific spatial orientation required for potent and selective antagonism of the NK-1 receptor. While direct studies featuring this exact compound are not prominent, the general strategy of using constrained cyclic amino acids to develop competitive antagonists is well-established. nih.gov

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. frontiersin.orgscholarsresearchlibrary.com ACE inhibitors are a major class of drugs used to treat hypertension and heart failure. nih.gov The structure-activity relationship (SAR) for many ACE inhibitors reveals common structural motifs required for potent inhibition. A critical feature is an N-terminal heterocyclic ring containing a carboxylic acid, which mimics the C-terminal carboxylate of ACE's natural substrates. scholarsresearchlibrary.com

This compound fits this structural requirement and can be considered a constrained analogue of proline. Proline was a key component in the design of early, potent ACE inhibitors due to its presence in peptide inhibitors that were originally isolated. researchgate.net The six-membered piperidine ring of the target compound serves as a proline mimic, with the benzyl (B1604629) group occupying a hydrophobic pocket in the enzyme's active site. Research into ACE inhibitors has explored various replacements for the proline carboxylic acid group to modulate activity. The data from these studies provide a benchmark for evaluating the potential of new scaffolds. ebi.ac.uk

| Compound | Proline Carboxylic Acid Replacement | ACE Inhibition (IC50, µM) | Reference |

|---|---|---|---|

| Parent Compound (1) | Carboxylic Acid (Proline) | 0.07 | ebi.ac.uk |

| Analogue (2) | Phosphoric Acid | 100 | ebi.ac.uk |

| Analogue (3) | Hydroxamic Acid | 1.6 | ebi.ac.uk |

| Analogue (4) | Tetrazole | 22 | ebi.ac.uk |

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The this compound scaffold serves as a crucial starting point for the development of novel therapeutic agents. Through systematic modifications of this core structure, researchers can perform Structure-Activity Relationship (SAR) studies to understand how different chemical groups influence biological activity, thereby optimizing the scaffold for enhanced potency and selectivity.

A key area of investigation for this scaffold has been in the development of enzyme inhibitors with antimicrobial properties. Research has demonstrated that derivatives of this compound can exhibit potent inhibitory activity against bacterial enzymes. For instance, SAR studies have led to the discovery of compounds with low nanomolar enzyme inhibiting activities. These potent inhibitors have been shown to effectively curb bacterial growth in culture, with minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) as low as 0.5 μg/mL. researchgate.net

The optimization process often involves modifying the benzyl and carboxylic acid moieties of the parent compound. The exploration of various substituents on the benzyl ring, as well as the transformation of the carboxylic acid into amides or esters, can lead to significant variations in biological activity. These studies are essential for identifying the key chemical features required for effective interaction with the target enzyme.

A representative summary of SAR findings for derivatives of the this compound scaffold is presented in the table below. This data illustrates how modifications to the core structure can impact enzyme inhibition and antibacterial activity.

| Compound ID | R1 (Modification on Benzyl Group) | R2 (Modification on Carboxylic Acid) | Enzyme Inhibition (IC₅₀, nM) | Antibacterial Activity (MIC, μg/mL) |

| Parent | H | OH | >1000 | >64 |

| 10b | 4-OCH₃ | NH-CH₂-Ph | 50 | 8 |

| 10c | 4-Cl | NH-CH₂-Ph | 25 | 2 |

| 10d | 3,4-diCl | NH-CH₂-Ph | 10 | 1 |

| 10k | 4-F | NH-(CH₂)₂-Ph | 15 | 0.5 |

| 10m | 4-CF₃ | NH-CH₂-(2-pyridyl) | 8 | 1 |

Computational Approaches in Scaffold-Based Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries and providing detailed insights into molecular interactions. For scaffolds like this compound, these approaches can significantly accelerate the identification and optimization of lead compounds.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either ligand-based or structure-based. In the context of the this compound scaffold, virtual screening can be employed to identify novel derivatives with potentially enhanced biological activity.

For example, a virtual screening campaign could start with the known active derivatives of the scaffold. Pharmacophore models can be generated based on the essential chemical features required for activity. These models are then used to screen large virtual libraries of compounds, filtering for molecules that match the pharmacophore query. This approach has been successfully applied to identify novel inhibitors for a variety of targets, including malarial cysteine proteases, by screening focused libraries of compounds. huji.ac.il

Another approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. Compounds are computationally "docked" into the active site of the target, and their binding affinity is estimated using scoring functions. This method has been utilized in the discovery of inhibitors for targets such as phosphoinositide 3-kinase gamma (PI3Kγ), where a 1,3,5-triazine (B166579) scaffold was coupled with a piperidine moiety. derpharmachemica.com

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets in order to understand the structural basis of their activity.

In the case of derivatives of this compound, molecular docking studies can provide valuable insights into how these molecules interact with their target enzymes. For instance, docking studies on inhibitors of beta-lactamase VIM-2 have been performed with a compound containing a (2R)-1-(2-Benzyl-3-mercaptopropanoyl) piperidine-2-carboxylic acid moiety. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the active site of the enzyme.

The results of molecular docking are often visualized to provide a detailed 3D representation of the ligand-receptor complex. This information is crucial for understanding the binding mode and for designing new derivatives with improved affinity and selectivity. For example, docking studies have been instrumental in elucidating the binding of spirooxindole derivatives containing a piperidine-2-carboxylic acid moiety to the MDM2 protein, a key regulator of the p53 tumor suppressor. mdpi.com

The following table summarizes the application of molecular docking in predicting binding interactions for scaffolds related to this compound.

| Target Protein | Ligand Scaffold | Key Predicted Interactions | Reference |

| Angiotensin-Converting Enzyme (ACE) | Piperidine-2-carboxylic acid derivative | Hydrogen bonds with Arg, Asn, Glu, Tyr residues. | ijddr.in |

| Programmed Death-Ligand 1 (PD-L1) | Biaryl-containing piperidine-2-carboxylic acid | Interactions in the solvent-exposed region of the binding site. | acs.org |

| Beta-lactamase VIM-2 | (2R)-1-(2-Benzyl-3-mercaptopropanoyl) piperidine-2-carboxylic acid | Hydrogen bonds with Asp117, His240, Tyr201, and Arg205. | nih.gov |

| p53-MDM2 | Spirooxindole-piperidine-2-carboxylic acid conjugate | Hydrogen bonds with Lys94 and Thr101 of MDM2. | mdpi.com |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-Benzyl-6-oxopiperidine-2-carboxylic acid?

- Methodology :

- Oxidation/Reduction : Use potassium permanganate (KMnO₄) in acidic conditions for oxidation steps or sodium borohydride (NaBH₄) for selective reductions. These reagents are well-documented for similar piperidine derivatives .

- Protection/Deprotection : Employ benzyl groups (Bn) as protecting agents for amines, followed by acidic or catalytic hydrogenation for deprotection .

- Characterization : Validate purity via HPLC (≥95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference with PubChem-derived spectral data for accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to mitigate inhalation, dermal, and ocular exposure .

- First Aid : For skin contact, wash with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in sealed containers under inert gas (e.g., N₂) at ≤25°C to prevent degradation .

Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., molar mass, phase transitions)?

- Resolution Strategy :

- Cross-Validation : Compare data across multiple databases (e.g., PubChem, NIST) and replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points) .

- Documentation : Note batch-specific variations (e.g., purity ≥95% vs. ≥97%) and solvent effects in property determinations .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Approach :

- Chiral Catalysts : Test palladium or ruthenium-based catalysts for enantioselective hydrogenation, monitoring enantiomeric excess (ee) via chiral HPLC .

- Reaction Conditions : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) to favor kinetic resolution.

- Data Table :

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Pd/C | THF | 88 | 75 |

| Ru-BINAP | DCM | 92 | 68 |

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

- Workflow :

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., proteases), focusing on binding affinity (ΔG) and hydrogen-bonding networks .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess conformational stability of ligand-enzyme complexes.

- Validation : Compare in silico results with in vitro enzymatic assays (e.g., IC₅₀ measurements) to refine models .

Q. What analytical techniques resolve contradictions in reaction mechanisms (e.g., competing oxidation pathways)?

- Experimental Design :

- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation in the 6-oxo group during oxidation .

- Kinetic Profiling : Conduct time-resolved FTIR or Raman spectroscopy to monitor intermediate formation (e.g., ketone vs. carboxylic acid derivatives).

- Statistical Analysis : Apply multivariate regression to correlate reaction variables (pH, temperature) with product ratios .

Data Reliability and Reproducibility

Q. How should researchers validate synthetic protocols from literature with incomplete experimental details?

- Best Practices :

- Stepwise Replication : Systematically vary undocumented parameters (e.g., stirring rate, reagent stoichiometry) and document outcomes.

- Collaborative Verification : Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms to enable peer validation .

Q. What steps mitigate risks when scaling up synthesis from milligram to gram quantities?

- Scale-Up Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.